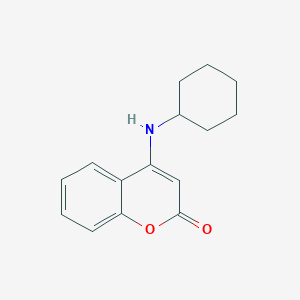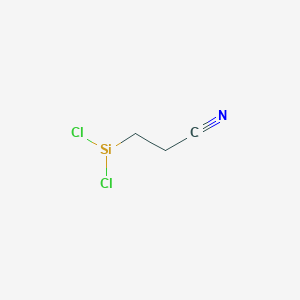amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B229397.png)
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methoxyphenyl)propanamide, also known as UMB 425, is a synthetic compound that has been extensively studied for its potential use in medical research. This compound belongs to the class of phenethylamines and has been found to have a wide range of biochemical and physiological effects.
作用机制
The exact mechanism of action of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methoxyphenyl)propanamide 425 is not fully understood. However, it is believed to act as a dopamine receptor agonist, which may explain its potential use in the treatment of Parkinson's disease. 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methoxyphenyl)propanamide 425 has also been found to have potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and other forms of damage.
Biochemical and Physiological Effects:
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methoxyphenyl)propanamide 425 has been found to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may explain its potential use in the treatment of Parkinson's disease. 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methoxyphenyl)propanamide 425 has also been found to have antioxidant properties, which may explain its potential use as a neuroprotective agent.
实验室实验的优点和局限性
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methoxyphenyl)propanamide 425 has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also relatively stable, which makes it easier to handle and store. However, one limitation of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methoxyphenyl)propanamide 425 is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
未来方向
There are several future directions for research on 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methoxyphenyl)propanamide 425. One area of research could focus on its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research could focus on its potential use as a neuroprotective agent. Additionally, further research could be conducted to better understand its mechanism of action and its effects in vivo.
合成方法
The synthesis of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methoxyphenyl)propanamide 425 involves the reaction of 3,4-dimethoxyphenylacetonitrile with methylamine and subsequent reduction with sodium borohydride. The resulting product is then reacted with 4-methoxybenzoyl chloride to obtain 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methoxyphenyl)propanamide 425.
科学研究应用
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methoxyphenyl)propanamide 425 has been extensively studied for its potential use in medical research. It has been found to have a wide range of applications, including in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease. 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methoxyphenyl)propanamide 425 has also been found to have potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
分子式 |
C21H28N2O4 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC 名称 |
3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C21H28N2O4/c1-23(13-11-16-5-10-19(26-3)20(15-16)27-4)14-12-21(24)22-17-6-8-18(25-2)9-7-17/h5-10,15H,11-14H2,1-4H3,(H,22,24) |
InChI 键 |
CGSXEKJCYSHTHM-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=C(C=C2)OC |
规范 SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium](/img/structure/B229374.png)



![(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B229394.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B229395.png)
amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B229398.png)
![1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B229399.png)
![3-[cyclopropylmethyl(propyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B229405.png)
![1-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229406.png)
![1-(2-Fluorophenyl)-4-[1-(4-methylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B229407.png)
